Ethyl 2-methyl-2-phenylpropanoate
Overview
Description
Ethyl 2-methyl-2-phenylpropanoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are often used in the flavor and fragrance industry. This compound, specifically, is characterized by its ethyl ester group attached to a 2-methyl-2-phenylpropanoate backbone. It is a colorless to light yellow liquid at room temperature and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-2-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-methyl-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of biocatalysts for enantioselective synthesis, ensuring high purity and specific stereochemistry of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-2-phenylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2-methyl-2-phenylpropanoic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol, 2-methyl-2-phenylpropanol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products:
Hydrolysis: 2-methyl-2-phenylpropanoic acid and ethanol.
Reduction: 2-methyl-2-phenylpropanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 2-methyl-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its role in drug development and as a potential prodrug.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which ethyl 2-methyl-2-phenylpropanoate exerts its effects depends on its interaction with specific molecular targets. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the active acid form which can then interact with various cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Ethyl 2-methyl-3-phenylpropanoate
- 2-methyl-3-phenylpropionic acid
- 2-methyl-3-phenylpropanol
- 2-methyl-3-phenylpropyl acetate
Uniqueness: Ethyl 2-methyl-2-phenylpropanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific synthetic and industrial applications .
Properties
IUPAC Name |
ethyl 2-methyl-2-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-14-11(13)12(2,3)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYSAFPKXXTYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282994 | |
Record name | ethyl 2-methyl-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2901-13-5 | |
Record name | Benzeneacetic acid, α,α-dimethyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2901-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha-Dimethyl-ethyl ester benzeneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002901135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2901-13-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29060 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-methyl-2-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α-Dimethyl-ethyl ester benzeneacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.860 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural formula of Ethyl 2-methyl-2-phenylpropanoate?
A1: While the paper does not explicitly provide this information, we can deduce the structural formula from the name. This compound consists of a propanoate backbone (CH3-CH2-COO-) with a phenyl group (C6H5-) and a methyl group (CH3) both attached to the second carbon atom, and an ethyl group (CH3-CH2-) attached to the oxygen of the carboxyl group. Therefore, the structural formula is:
Q2: What is the reaction mentioned in the paper that produces this compound?
A2: The paper describes the alkylation of ammonia []. While it doesn't detail the specific reaction steps, it indicates that this compound is a product of this alkylation process.
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